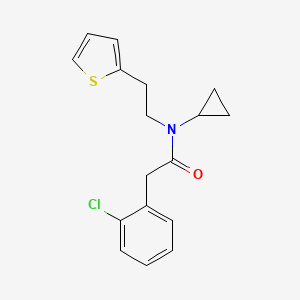

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

2-(2-Chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a substituted acetamide derivative featuring a 2-chlorophenyl group at the α-carbon and a branched N-substituent comprising a cyclopropyl ring and a thiophen-2-yl ethyl chain. This compound combines structural motifs known to enhance pharmacological and material properties:

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c18-16-6-2-1-4-13(16)12-17(20)19(14-7-8-14)10-9-15-5-3-11-21-15/h1-6,11,14H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOSFYCVVJAHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with an appropriate amine to form the intermediate.

Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Thiophene Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of N-Substituents

Chlorophenyl Substitution Patterns

- 2-Chlorophenyl vs.

Crystallographic and Hydrogen-Bonding Features

- Hydrogen Bonding : In analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, intermolecular N–H⋯N hydrogen bonds stabilize crystal packing . The target compound’s cyclopropyl group may disrupt such interactions, altering solubility.

- Torsional Angles : Thiophene rings in related compounds (e.g., ) exhibit dihedral angles of ~7.8° with adjacent acetamide units, suggesting partial conjugation.

Biological Activity

The compound 2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and related research findings, emphasizing its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves several steps:

- Formation of Cyclopropylamine : Derived from cyclopropyl bromide and ammonia.

- Introduction of Thiophene Ring : Achieved through nucleophilic substitution.

- Acylation : Finalized by acylating the intermediate with an appropriate acetic acid derivative under controlled conditions.

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. Such interactions may modulate cellular pathways leading to therapeutic effects.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines. For example, certain derivatives demonstrated selective toxicity towards A549 lung cancer cells while sparing normal fibroblast cells . This selectivity is crucial for developing anticancer agents that minimize damage to healthy tissues.

Comparative Biological Activity

Case Studies

- Antioxidant Evaluation : A study on thiazolyl derivatives found significant antioxidant activity through various assays, suggesting similar potential for the chlorophenyl compound due to structural similarities .

- Cytotoxicity Assessment : In vitro tests revealed that related compounds exhibited cytotoxic effects on cancer cell lines with IC50 values indicating potent activity against A549 cells. Further exploration into modifications could enhance efficacy against other malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.